

Dibutyltin Oxide: A Comprehensive Material Safety Guide for Researchers

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Compound of Interest

Compound Name: *Dibutyltin oxide*

Cat. No.: *B1670442*

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This in-depth technical guide provides a comprehensive overview of the material safety data for **Dibutyltin Oxide** (DBTO), a compound frequently utilized as a catalyst and stabilizer in various chemical processes. This document synthesizes critical safety information, toxicological data, and detailed experimental protocols to ensure safe handling and informed research practices.

Chemical and Physical Properties

Dibutyltin oxide is a white to off-white powder with a faint, characteristic odor. Key physical and chemical properties are summarized in the table below, compiled from various safety data sheets.

Property	Value	References
Chemical Formula	C ₈ H ₁₈ OSn	[1][2]
Molecular Weight	248.94 g/mol	[2]
CAS Number	818-08-6	[1][2]
Appearance	White to off-white powder	[2]
Melting Point	Decomposes above 300 °C	[2]
Boiling Point	Decomposes	[2]
Solubility in Water	Insoluble	[2]
Density	1.58 g/cm ³	[3]
Vapor Pressure	Negligible	
Autoignition Temperature	Approximately 279 °C	[4]

Hazard Identification and GHS Classification

Dibutyltin oxide is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its toxicity upon ingestion, skin contact, and inhalation, as well as its potential for serious eye damage and long-term health effects.

Hazard Class	Category	Hazard Statement
Acute Toxicity (Oral)	3	H301: Toxic if swallowed
Skin Corrosion/Irritation	2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	1	H318: Causes serious eye damage
Skin Sensitization	1	H317: May cause an allergic skin reaction
Germ Cell Mutagenicity	2	H341: Suspected of causing genetic defects
Reproductive Toxicity	1B	H360: May damage fertility or the unborn child
Specific Target Organ Toxicity (Single Exposure)	1	H370: Causes damage to organs
Specific Target Organ Toxicity (Repeated Exposure)	1	H372: Causes damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment (Chronic)	1	H410: Very toxic to aquatic life with long lasting effects

Toxicological Profile

Dibutyltin oxide exhibits a range of toxic effects, including immunotoxicity, neurotoxicity, genotoxicity, and reproductive toxicity. The primary mechanism of its cellular toxicity is believed to be the induction of apoptosis through a mitochondria-dependent pathway.

Acute Toxicity

The acute oral toxicity of **dibutyltin oxide** has been determined in animal studies.

Endpoint	Species	Value
LD ₅₀ (Oral)	Rat	44.9 - 216 mg/kg

Key Toxicological Effects:

- Immunotoxicity: Organotin compounds, including dibutyltin derivatives, are known to be potent immunotoxic agents, with effects on the thymus being a primary concern.[5]
- Neurotoxicity: Dibutyltin compounds have been shown to be neurotoxic, inducing apoptosis in neuronal cells.[4] Studies on related compounds suggest that these effects may be mediated by oxidative stress and alterations in intracellular calcium levels.[6]
- Genotoxicity: **Dibutyltin oxide** is suspected of causing genetic defects. In vitro and in vivo assays are used to assess its mutagenic and clastogenic potential.
- Reproductive Toxicity: This compound is classified as a reproductive toxicant, with the potential to impair fertility and harm the unborn child.[3][7][8][9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the toxicological assessment of **dibutyltin oxide** and related compounds, based on internationally recognized guidelines.

Bacterial Reverse Mutation Test (Ames Test) - Based on OECD Guideline 471

This assay is performed to assess the potential of a substance to induce gene mutations.

Methodology:

- Test Strains: A set of at least five strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and *Escherichia coli* (e.g., WP2 uvrA) are used.[10][11] These strains are selected to detect different types of mutations.
- Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme-inducing agent like Aroclor 1254.[10] This is to mimic the metabolic processing of the test substance in mammals.

- **Exposure:** The test substance is mixed with the bacterial culture and the S9 mix (if applicable) and plated on a minimal agar medium. Two methods are commonly used: the plate incorporation method and the pre-incubation method.[\[11\]](#)
- **Incubation:** Plates are incubated at 37°C for 48-72 hours.
- **Scoring:** The number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific amino acid) is counted for each concentration of the test substance and compared to the solvent control. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

In Vitro Mammalian Cell Micronucleus Test - Based on OECD Guideline 487

This test identifies substances that cause chromosomal damage.

Methodology:

- **Cell Cultures:** A suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, V79, TK6) is cultured.[\[12\]](#)[\[13\]](#)
- **Exposure:** The cells are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9 mix), for a defined period.
- **Cytokinesis Block:** Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division.[\[12\]](#)
- **Harvesting and Staining:** Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, propidium iodide).
- **Analysis:** At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. The cytotoxicity is also assessed, often by measuring the cytokinesis-block proliferation index (CBPI). A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.[\[14\]](#)

In Vivo Alkaline Comet Assay

This assay detects DNA strand breaks in cells from various tissues of animals exposed to a test substance.

Methodology:

- **Animal Dosing:** Typically, rodents are administered the test substance via the intended route of human exposure (e.g., oral gavage, inhalation). At least three dose levels are used, along with a vehicle control and a positive control.
- **Tissue Collection:** After a defined exposure period, various tissues of interest (e.g., liver, kidney, bone marrow) are collected.
- **Cell Preparation:** Single-cell suspensions are prepared from the collected tissues.
- **Embedding and Lysis:** The cells are embedded in a low-melting-point agarose on a microscope slide and then lysed to remove cellular proteins, leaving behind the nuclear DNA.
- **Alkaline Unwinding and Electrophoresis:** The slides are immersed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis. DNA with strand breaks will migrate out of the nucleus, forming a "comet" shape.
- **Staining and Scoring:** The DNA is stained with a fluorescent dye, and the comets are visualized and scored using a fluorescence microscope and image analysis software. The extent of DNA damage is typically quantified by measuring the percentage of DNA in the comet tail and the tail moment.[\[15\]](#)

Reproduction/Developmental Toxicity Screening Test - Based on OECD Guideline 421

This study provides information on the potential effects of a substance on reproductive function and early development.

Methodology:

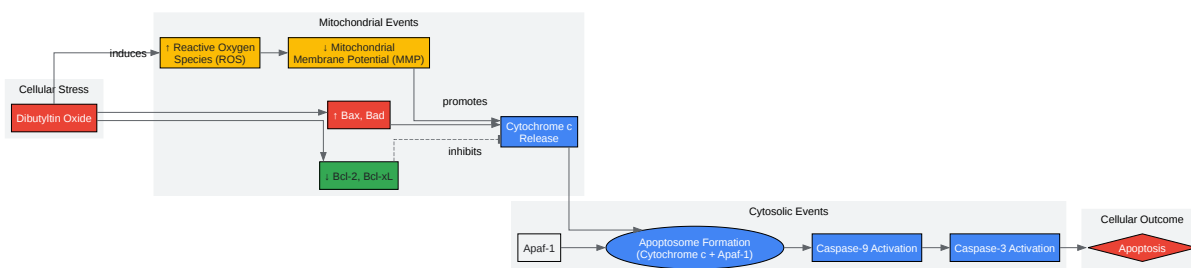
- **Animal Groups:** Several groups of male and female rats (typically 10 per sex per group) are used. This includes at least three dose groups and a control group.[\[3\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

- **Dosing Period:** Males are dosed for a minimum of four weeks prior to mating and through the mating period. Females are dosed for two weeks prior to mating, during pregnancy, and through lactation until the pups are weaned.[3][7][8][9]
- **Mating and Observation:** Animals are mated, and females are monitored for pregnancy and parturition. The offspring are observed for viability, growth, and development.
- **Endpoints Measured:** Key endpoints include fertility indices, gestation length, litter size, pup viability, and pup body weight. The anogenital distance of the pups may also be measured as an indicator of endocrine disruption.
- **Pathology:** At the end of the study, adult animals and selected offspring are euthanized, and a gross necropsy is performed. Reproductive organs are weighed and examined histopathologically.

Signaling Pathways and Experimental Workflows

Dibutyltin-Induced Mitochondrial Apoptosis Pathway

Research indicates that dibutyltin induces apoptosis in neuronal cells through a mitochondria-dependent pathway.[16] This process is initiated by an increase in intracellular reactive oxygen species (ROS), which leads to a cascade of events culminating in programmed cell death.

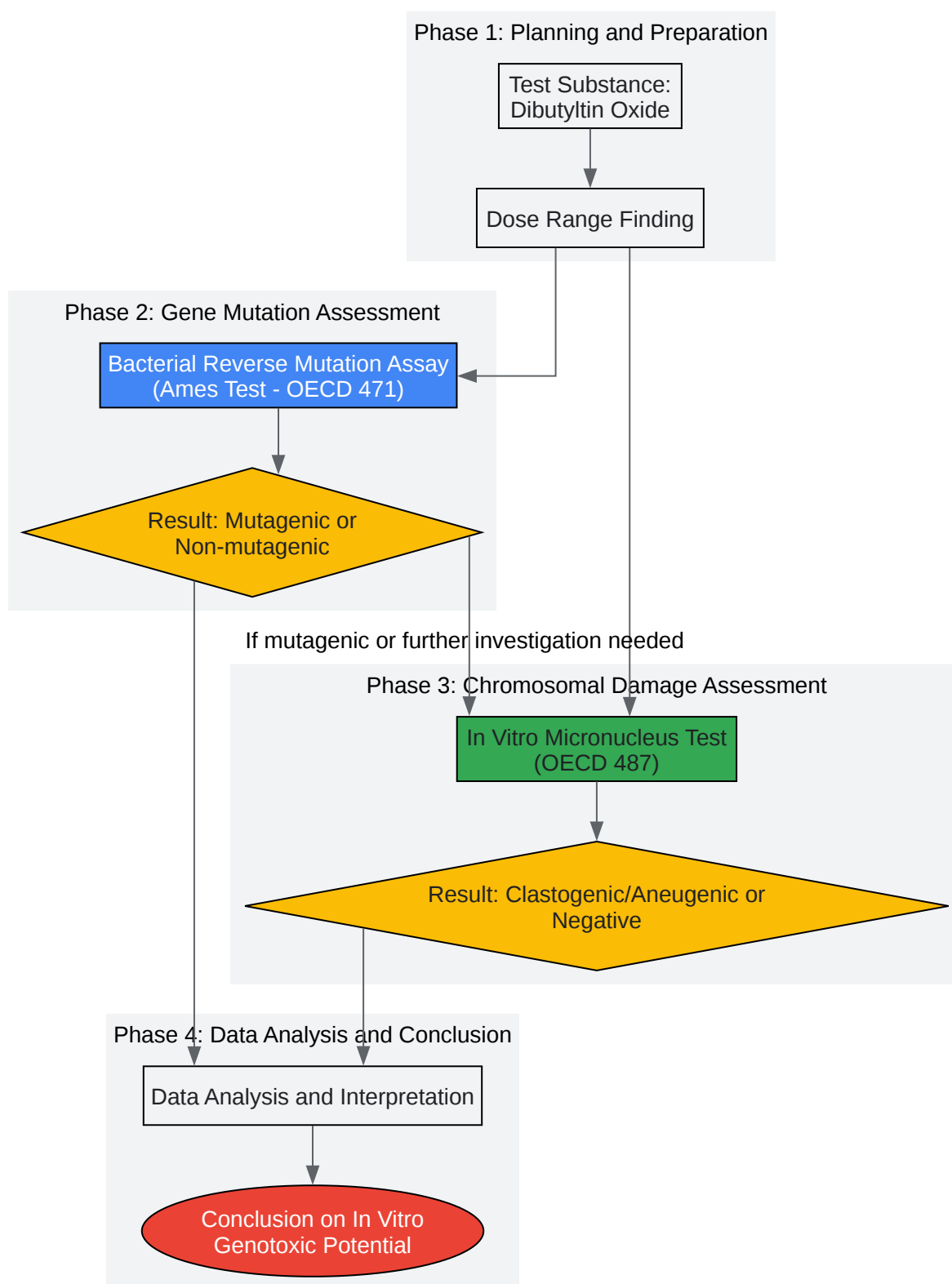


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Caption: Dibutyltin-induced mitochondrial apoptosis pathway.

Experimental Workflow for In Vitro Genotoxicity Assessment

A typical workflow for assessing the genotoxicity of a compound like **dibutyltin oxide** using in vitro methods involves a tiered approach, starting with a bacterial mutation assay followed by a mammalian cell-based assay for chromosomal damage.



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Caption: In Vitro Genotoxicity Assessment Workflow.

Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE):

- **Eye/Face Protection:** Wear chemical safety goggles and a face shield.
- **Skin Protection:** Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.
- **Respiratory Protection:** Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate or dust is generated.

Handling and Storage:

- Handle in a well-ventilated area, preferably in a chemical fume hood.
- Avoid creating dust.
- Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

- **Inhalation:** Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
- **Skin Contact:** Immediately wash the skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
- **Eye Contact:** Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
- **Ingestion:** Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures:

- **Suitable Extinguishing Media:** Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

- Specific Hazards: Emits toxic fumes under fire conditions.
- Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

- Evacuate personnel to a safe area.
- Wear appropriate PPE.
- Avoid dust formation.
- Sweep up the spilled material and place it in a suitable, closed container for disposal.
- Do not let the product enter drains.

Disposal Considerations

Dispose of this material and its container as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

This guide is intended to provide comprehensive safety information for trained professionals. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

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